molecular formula C25H23ClN2O5S B11701744 Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-46-2

Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11701744
CAS No.: 300377-46-2
M. Wt: 499.0 g/mol
InChI Key: RUXQPMXPPCQKAF-DEDYPNTBSA-N
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Description

Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as a chlorophenyl group, a dimethoxybenzylidene group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with 2-amino-4-methylthiazole and ethyl acetoacetate under reflux conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cancer cell growth. Additionally, the compound’s unique structure allows it to interact with various biological macromolecules, further contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl 5-(4-bromophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 5-(4-fluorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring The presence of different halogen atoms (chlorine, bromine, fluorine) can significantly influence the compound’s chemical reactivity, biological activity, and physical properties

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C25H23ClN2O5SC_{25}H_{23}ClN_{2}O_{5}S with a molecular weight of 445.92 g/mol. The structural features include:

  • Thiazole and Pyrimidine Rings : These heterocyclic structures contribute to the compound's biological activity.
  • Chlorophenyl and Dimethoxybenzylidene Substituents : These groups enhance lipophilicity and may influence bioactivity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it exhibited an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in Jurkat and A-431 cell lines, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µg/mL)
Ethyl 5-(4-chlorophenyl)-...Jurkat<1.61
DoxorubicinJurkatReference

Anti-inflammatory Activity

The role of this compound as a COX-II inhibitor has been investigated:

  • Inhibition Assays : Compounds similar to Ethyl 5-(4-chlorophenyl)-... have shown potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives have also been documented:

  • Bacterial Strains Tested : The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

The biological activity of Ethyl 5-(4-chlorophenyl)-... can be attributed to its ability to interact with various biological targets:

  • Molecular Docking Studies : These studies indicated that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression and inflammation .

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized various thiazolo[3,2-a]pyrimidine derivatives and tested their anticancer properties against multiple cell lines. The study found that modifications in the phenyl ring significantly enhanced cytotoxicity .
  • Anti-inflammatory Research :
    • A series of compounds were evaluated for their ability to inhibit COX enzymes. The results indicated that certain substitutions on the thiazole ring improved anti-inflammatory activity .

Properties

CAS No.

300377-46-2

Molecular Formula

C25H23ClN2O5S

Molecular Weight

499.0 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23ClN2O5S/c1-5-33-24(30)21-14(2)27-25-28(22(21)16-7-9-17(26)10-8-16)23(29)20(34-25)13-15-6-11-18(31-3)19(12-15)32-4/h6-13,22H,5H2,1-4H3/b20-13+

InChI Key

RUXQPMXPPCQKAF-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C

Origin of Product

United States

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